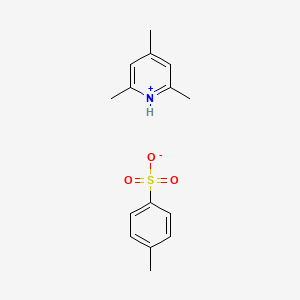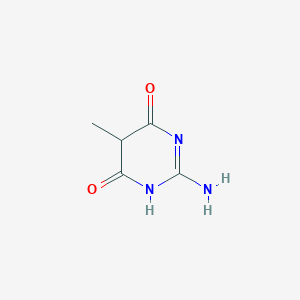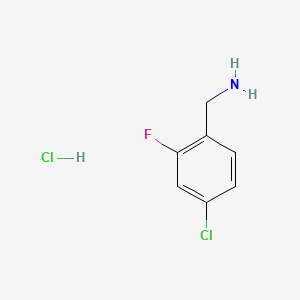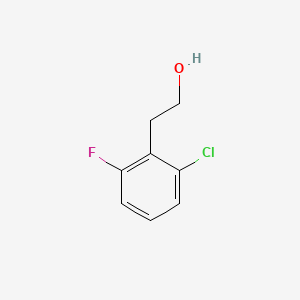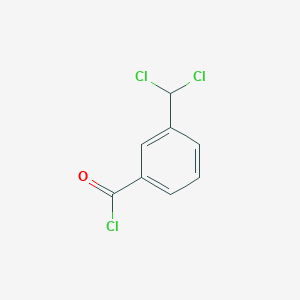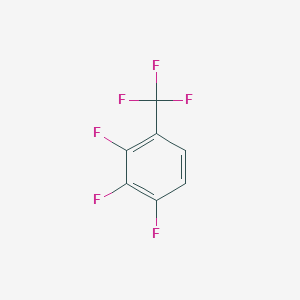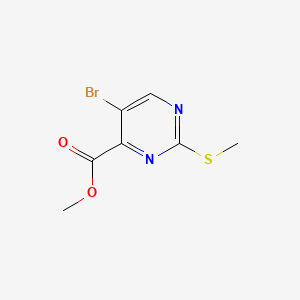
5-溴-2-(甲硫基)-4-嘧啶甲酸甲酯
概述
描述
This would involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research would also be described.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve reporting properties such as the compound’s melting point, boiling point, solubility, and stability.科学研究应用
抗病毒活性
5-溴-2-(甲硫基)-4-嘧啶甲酸甲酯及其衍生物已因其抗病毒特性而被探索。值得注意的是,某些嘧啶衍生物已显示出对细胞培养中逆转录病毒复制的显着抑制作用,包括人类免疫缺陷病毒 (HIV) 和莫洛尼鼠肉瘤病毒。其中一些衍生物表现出的抗逆转录病毒活性与阿德福韦和替诺福韦等参考药物相当,毒性最小 (Hocková 等人,2003 年)。
二氢尿嘧啶脱氢酶和尿苷磷酸化酶的抑制
苯硒基和苯硫基取代的嘧啶,包括 5-溴-2-(甲硫基)-4-嘧啶甲酸甲酯的衍生物,已对其对二氢尿嘧啶脱氢酶 (DHUDase) 和尿苷磷酸化酶 (UrdPase) 等酶的抑制作用进行了研究。这些化合物在人淋巴细胞中显示出选择性的抗 HIV 活性,表明潜在的治疗应用 (Goudgaon 等人,1993 年)。
杂环化合物的合成
5-溴-2-(甲硫基)-4-嘧啶甲酸甲酯是合成各种杂环化合物的关键前体。它已被用于合成噻二嗪衍生物,这些衍生物由于其潜在的生物活性而受到关注 (Rahimizadeh 等人,2007 年)。此外,其衍生物已被用于高效合成三唑基甲基嘧啶等双杂环化合物,这些化合物在药物化学中具有潜在应用 (Aquino 等人,2017 年)。
核苷酸类似物的合成
该化合物已被用于合成核苷酸类似物,这在 DNA 和 RNA 的研究以及药物开发中具有重要意义。例如,合成 6-亚甲基取代的嘧啶,它是核苷酸类似物合成中的有用中间体 (Zanatta 等人,2006 年)。
安全和危害
This would involve detailing the compound’s toxicity, flammability, and other hazards. Safety precautions for handling and storage would also be provided.
未来方向
This would involve discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.
属性
IUPAC Name |
methyl 5-bromo-2-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZJIEWTRJTWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1Br)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383359 | |
| Record name | Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate | |
CAS RN |
50593-91-4 | |
| Record name | Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

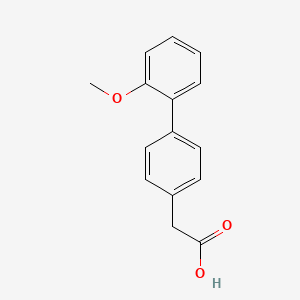
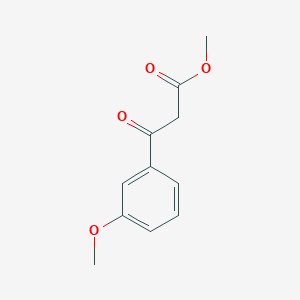
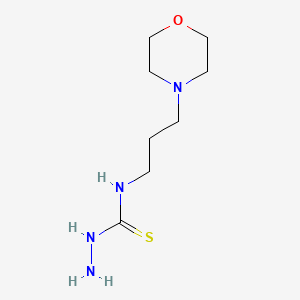
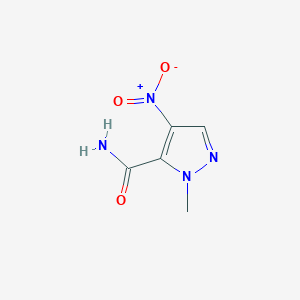
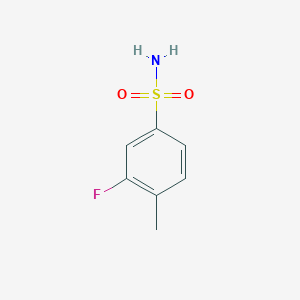
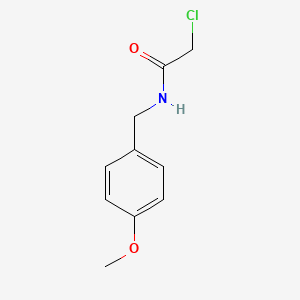
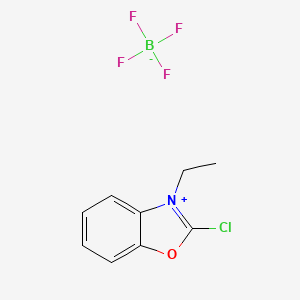
![9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride](/img/structure/B1586103.png)
